3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide
Description
3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide is an organic compound with a complex structure that includes a thiophene ring, a carboxamide group, and a chlorinated phenyl ring
Properties
IUPAC Name |
3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-17-14(19)11-5-3-10(4-6-11)9-18(2)15(20)13-12(16)7-8-21-13/h3-8H,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFSJIZZHMXYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN(C)C(=O)C2=C(C=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the thiophene derivative with an appropriate amine under conditions that promote amide bond formation.
Chlorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4′-chloro-1-(3-chloro-2-pyridyl)-2′-methyl-6′-(methylcarbamoyl)pyrazole-5-carboxanilide
- 3-Bromo-N-phenyl-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
Uniqueness
3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its thiophene ring and carboxamide group are particularly noteworthy, as they contribute to its versatility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
